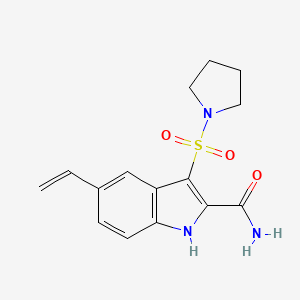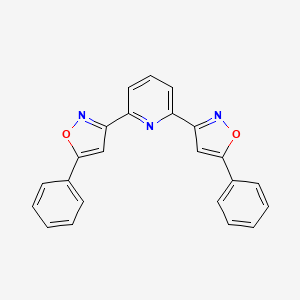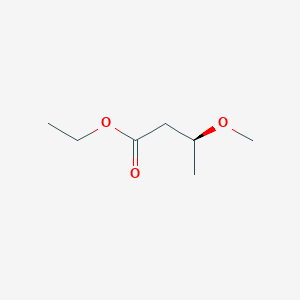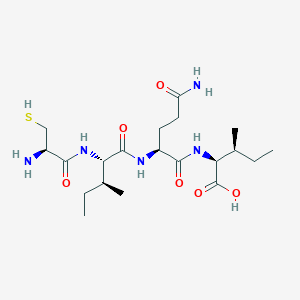![molecular formula C18H12N2O2 B14183904 Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate CAS No. 848134-97-4](/img/structure/B14183904.png)
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinoxaline derivatives, which are known for their diverse chemical reactivities and potential pharmacological activities. These compounds are often used as intermediates in organic synthesis and have shown promise in various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of indenoquinoxaline derivatives with methyl acetate in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like dimethylformamide at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, amines, and other heterocyclic compounds .
科学的研究の応用
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit c-Jun N-terminal kinase (JNK), a key enzyme involved in various cellular processes. By inhibiting JNK, the compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. Additionally, the compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation may contribute to its pharmacological effects .
類似化合物との比較
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate can be compared with other indenoquinoxaline derivatives, such as:
11H-indeno[1,2-b]quinoxalin-11-one oxime: Known for its JNK inhibitory activity and potential anti-inflammatory effects.
Tryptanthrin-6-oxime: Exhibits selective JNK inhibition and has been studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural features and its ability to undergo diverse chemical reactions, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
848134-97-4 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
methyl 2-indeno[1,2-b]quinoxalin-11-ylideneacetate |
InChI |
InChI=1S/C18H12N2O2/c1-22-16(21)10-13-11-6-2-3-7-12(11)17-18(13)20-15-9-5-4-8-14(15)19-17/h2-10H,1H3 |
InChIキー |
HMFGGSKVAYGEIV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=C1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


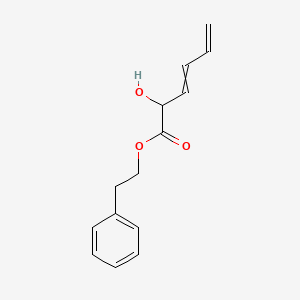

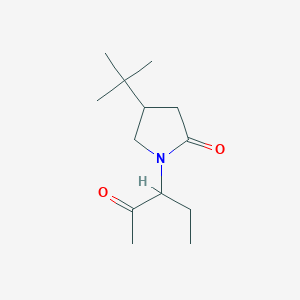
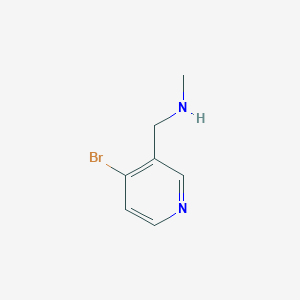
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)

![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
